

Spectroscopic Profile of Lincomycin 2-Phosphate: A Technical Guide

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Compound of Interest		
Compound Name:	Lincomycin 2-phosphate	
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This technical guide provides a comprehensive overview of the spectroscopic data available for **Lincomycin 2-phosphate**, a key derivative of the lincosamide antibiotic, lincomycin. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of this compound. While a complete set of publicly available spectra is limited, this guide compiles the existing data and provides expected spectral characteristics based on the molecular structure and data from related compounds.

Chemical and Physical Properties

Lincomycin 2-phosphate is a phosphate ester of lincomycin, a naturally occurring antibiotic. The addition of the phosphate group alters its physicochemical properties, notably its solubility.

Property	Value	Source
Chemical Formula	C18H35N2O9PS	[1][2][3]
Molecular Weight	486.52 g/mol	[1]
Exact Mass	486.1801 Da	[1]
CAS Number	27480-30-4	[1][2]



Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the confirmation of the molecular weight and elemental composition of **Lincomycin 2-phosphate**. Electrospray ionization (ESI) is a commonly employed technique for lincosamides.

Table 2.1: High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Observed m/z	Reference
[M+H] ⁺	487.1879	487.1879 (predicted)	[1]

Table 2.2: ESI-MS/MS Fragmentation of Lincosamides

While specific fragmentation data for **Lincomycin 2-phosphate** is not readily available in the public domain, studies on related lincosamides, including lincomycin, provide insights into the expected fragmentation patterns. The fragmentation of lincosamides is characterized by the cleavage of the glycosidic bond and rearrangements within the sugar and proline moieties.[4]

Fragment Ion (m/z)	Proposed Structure/Origin	Reference
126	Pyrrolidine moiety fragment	[4][5]
205	Sugar moiety fragment	[4]
219	Sugar moiety fragment	[4]
253	Lincomycin-specific fragment	[4]
277	Lincomycin-specific fragment	[4]
325	Lincomycin-specific fragment	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for **Lincomycin 2-phosphate** are not publicly available. However, based on the structure and published data for the parent compound, lincomycin, the following characteristic signals can be anticipated.[6]



¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the numerous protons in the molecule. Key signals would include:

- Aliphatic Protons: A series of multiplets in the upfield region corresponding to the propyl and pyrrolidine ring protons.
- Sugar Protons: A group of signals in the mid-field region characteristic of the carbohydrate moiety.
- Anomeric Proton: A distinct signal for the anomeric proton of the sugar.
- N-Methyl and S-Methyl Protons: Singlets corresponding to the methyl groups attached to the nitrogen and sulfur atoms.
- Amide and Hydroxyl Protons: Broad signals that may be exchangeable with D2O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a range of signals corresponding to the 18 carbon atoms in the molecule. Expected chemical shifts include:

- Aliphatic Carbons: Signals in the upfield region for the propyl and pyrrolidine carbons.
- Sugar Carbons: Resonances in the 60-100 ppm range.
- Anomeric Carbon: A signal typically found around 100 ppm.
- Carbonyl Carbon: A downfield signal for the amide carbonyl group.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a crucial tool for characterizing the phosphate group. A single resonance is expected for the phosphate group in **Lincomycin 2-phosphate**. The chemical shift of this peak will be influenced by the solvent and pH. Generally, organic phosphates show signals in a predictable region of the ³¹P NMR spectrum.[7][8][9][10]



Infrared (IR) Spectroscopy

An experimental IR spectrum for **Lincomycin 2-phosphate** is not publicly available. However, the spectrum of the parent compound, Lincomycin Hydrochloride, shows characteristic absorptions that would also be present in the 2-phosphate derivative, with the addition of bands associated with the phosphate group.[11]

Table 4.1: Expected IR Absorption Bands for Lincomycin 2-Phosphate

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H and N-H stretching
~2950	C-H stretching (aliphatic)
~1650	C=O stretching (amide I)
~1550	N-H bending (amide II)
~1250	P=O stretching
~1050	P-O-C stretching
~1080	C-O-C stretching (ether)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Lincomycin 2- phosphate** are not widely published. The following are general methodologies that would be suitable for the analysis of this compound.

Mass Spectrometry (LC-MS/MS)

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source would be appropriate.

• Chromatographic Separation: A C18 reversed-phase column is typically used for lincosamides. The mobile phase could consist of a gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate to improve ionization.



• Mass Spectrometry: ESI in positive ion mode is generally effective. Full scan MS would be used to identify the [M+H]+ ion, and product ion scans (MS/MS) would be performed on the parent ion to obtain fragmentation data for structural confirmation.

NMR Spectroscopy

- Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
- ¹H and ¹³C NMR: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to fully assign the proton and carbon signals.
- ³¹P NMR: A 1D ³¹P NMR spectrum would be acquired, typically with proton decoupling, to observe the chemical shift of the phosphorus nucleus.

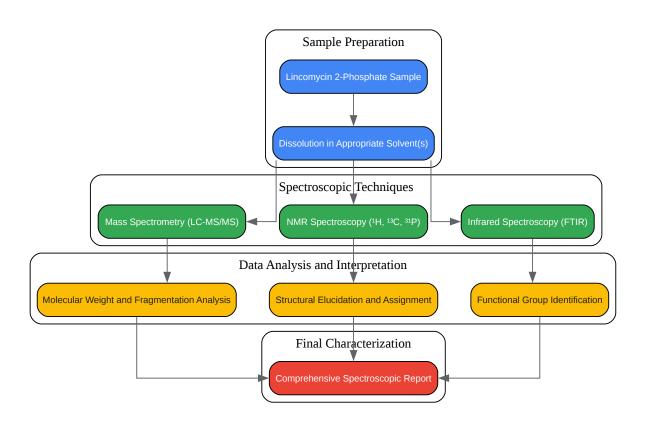
IR Spectroscopy

- Sample Preparation: The spectrum could be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical compound like **Lincomycin 2-phosphate**.





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Caption: General workflow for the spectroscopic analysis of **Lincomycin 2-phosphate**.

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